REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:14]>C(Cl)Cl>[CH:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:12].[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[C:18]([CH:4]=[O:5])[CH:19]=1)=[O:14].[CH3:11][O:12][C:13]([C:15]1[NH:16][C:17]([CH:4]=[O:5])=[CH:18][CH:19]=1)=[O:14]
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 min whereupon it
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with a solution of potassium acetate (10.8 g) in water (28 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with MTBE
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous K2CO3 solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC=C(C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 589 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC(=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:14]>C(Cl)Cl>[CH:13]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)=[O:12].[CH3:11][O:12][C:13]([C:15]1[NH:16][CH:17]=[C:18]([CH:4]=[O:5])[CH:19]=1)=[O:14].[CH3:11][O:12][C:13]([C:15]1[NH:16][C:17]([CH:4]=[O:5])=[CH:18][CH:19]=1)=[O:14]
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 min whereupon it
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with a solution of potassium acetate (10.8 g) in water (28 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with MTBE
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous K2CO3 solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC=C(C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 589 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC(=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |